An In-depth Technical Guide to [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol: Synthesis, Properties, and Applications
A Note to the Reader: Initial research for the specifically requested compound, [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol, did not yield a registered CAS number or sufficient technical data in publicly available scientific databases. This suggests that this particular isomer is not a commonly synthesized or commercially available chemical entity.
Therefore, to provide a comprehensive and valuable technical resource, this guide will focus on a closely related and well-documented isomer: [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol (CAS No. 917396-39-5). This compound shares key structural motifs with the original query and serves as a relevant and insightful subject for researchers, scientists, and professionals in drug development.
Introduction
Trifluoromethylpyridines are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group (-CF3) into the pyridine ring often imparts unique and advantageous properties to the molecule. These can include increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic profiles and target-binding affinities of bioactive molecules.
This guide provides a detailed technical overview of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol, a key building block in the synthesis of more complex molecules. We will explore its chemical structure, synthesis, physicochemical properties, and potential applications, with a focus on providing practical insights for laboratory and industrial settings.
Chemical Structure and Identification
The chemical structure, CAS number, and other key identifiers for [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol are summarized below.
| Identifier | Value |
| Chemical Name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol |
| CAS Number | 917396-39-5 |
| Molecular Formula | C7H5ClF3NO |
| Molecular Weight | 211.57 g/mol |
| Canonical SMILES | C1=C(C(=NC(=C1)Cl)C(F)(F)F)CO |
| InChI Key | Not readily available |
The structure of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol is characterized by a pyridine ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl (methanol) group at the 3-position.
Figure 1: Chemical structure of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol.
Synthesis and Manufacturing
The synthesis of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol typically starts from the commercially available precursor, 2-chloro-6-(trifluoromethyl)pyridine (CAS: 39890-95-4). The key transformation is the introduction of a hydroxymethyl group at the 3-position of the pyridine ring. A plausible and effective method for this is directed ortho-metalation followed by reaction with an electrophile.
Synthesis of the Precursor: 2-Chloro-6-(trifluoromethyl)pyridine
The industrial preparation of 2-chloro-6-(trifluoromethyl)pyridine often involves a multi-step process starting from 2-picoline (2-methylpyridine). A general outline of this process is as follows:
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Chlorination: 2-picoline is subjected to high-temperature chlorination to produce 2-chloro-6-(trichloromethyl)pyridine. This reaction is typically carried out in the gas phase over a catalyst.
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Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction, often using hydrogen fluoride (HF) or other fluorinating agents. This step yields 2-chloro-6-(trifluoromethyl)pyridine.
Synthesis of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
A common laboratory-scale synthesis of the title compound involves the following conceptual steps:
Figure 2: Conceptual workflow for the synthesis of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol.
Experimental Protocol:
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Step 1: Directed ortho-Metalation
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve 2-chloro-6-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture while maintaining the temperature at -78 °C. The LDA acts as a strong, non-nucleophilic base to deprotonate the pyridine ring at the 3-position, which is the most acidic position due to the directing effects of the adjacent chloro and nitrogen atoms.
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Stir the resulting mixture at -78 °C for a specified period to ensure the complete formation of the lithiated intermediate.
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Step 2: Electrophilic Quench
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In a separate flask, dry paraformaldehyde under vacuum.
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Add the dried paraformaldehyde to the solution of the lithiated intermediate at -78 °C. The lithiated pyridine will act as a nucleophile and attack the carbonyl carbon of the formaldehyde equivalent.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Step 3: Workup and Purification
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield pure [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol.
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Causality in Experimental Choices:
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Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as the organolithium intermediate is highly reactive towards water.
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Low Temperature: The reaction is carried out at -78 °C to prevent side reactions and ensure the stability of the lithiated intermediate.
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LDA as a Base: LDA is chosen for its strong basicity and steric hindrance, which favors deprotonation over nucleophilic addition to the pyridine ring.
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Paraformaldehyde as Electrophile: Paraformaldehyde serves as a convenient and effective source of formaldehyde for the introduction of the hydroxymethyl group.
Physicochemical and Spectroscopic Data
While a comprehensive set of experimentally determined data for [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol is not widely published, the following table summarizes expected properties based on its structure and data from similar compounds.
| Property | Expected Value/Characteristics |
| Appearance | White to off-white solid or a viscous oil |
| Melting Point | Expected to be a low-melting solid |
| Boiling Point | Elevated due to the polar hydroxyl group and halogen substituents |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and THF |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methylene protons of the CH2OH group, and a broad singlet for the hydroxyl proton |
| ¹³C NMR | Signals corresponding to the pyridine ring carbons (with characteristic shifts due to the substituents), the methylene carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling) |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (211.57 g/mol ) with a characteristic isotopic pattern due to the presence of one chlorine atom |
Applications in Research and Drug Development
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol is a valuable building block for the synthesis of more complex molecules with potential biological activity. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the chloro and hydroxymethyl groups provide reactive handles for further chemical modifications.
Potential applications include:
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Synthesis of Agrochemicals: Trifluoromethylpyridines are key components in many modern pesticides and herbicides. The title compound can serve as a starting material for the synthesis of novel crop protection agents.
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Pharmaceutical Drug Discovery: The pyridine scaffold is a common feature in many approved drugs. The unique substitution pattern of this compound makes it an attractive starting point for the development of new therapeutic agents, particularly in areas such as oncology and infectious diseases. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to build more complex molecular architectures.
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Materials Science: Pyridine derivatives can be used in the synthesis of functional materials, such as ligands for metal complexes or components of organic light-emitting diodes (OLEDs).
Safety and Handling
Hazard Identification:
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Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.
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Skin and Eye Irritation: Expected to cause skin and serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Safety Precautions:
| Precautionary Measure | Details |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. |
| Engineering Controls | Handle in a well-ventilated chemical fume hood to minimize inhalation exposure. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |
| First Aid | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. |
Conclusion
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals and pharmaceuticals. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods of directed ortho-metalation. The presence of the trifluoromethyl group, combined with the reactive chloro and hydroxymethyl substituents, makes this compound a highly attractive building block for further chemical exploration and development. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
- Information on the precursor, 2-Chloro-6-(trifluoromethyl)
- General methods for the directed ortho-metalation of pyridines are well-documented in the organic chemistry literature.
- The importance of trifluoromethyl groups in medicinal chemistry is reviewed in numerous articles, such as "The Role of Fluorine in Medicinal Chemistry" in the Journal of Medicinal Chemistry.
- CAS No. 917396-39-5 for [2-Chloro-6-(trifluoromethyl)
